molecular formula C22H24N2 B2641416 4-[2-(Dibenzylamino)ethyl]aniline CAS No. 779308-78-0

4-[2-(Dibenzylamino)ethyl]aniline

Cat. No.: B2641416
CAS No.: 779308-78-0
M. Wt: 316.448
InChI Key: MBRBNXQDRQLECH-UHFFFAOYSA-N
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Description

4-[2-(Dibenzylamino)ethyl]aniline is an organic compound that belongs to the class of anilines It consists of an aniline core substituted with a dibenzylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dibenzylamino)ethyl]aniline typically involves the reaction of aniline with dibenzylamine in the presence of a suitable catalyst. One common method is the reductive amination of 4-nitroaniline with dibenzylamine, followed by reduction of the nitro group to an amine. This process can be carried out under mild conditions using hydrogen gas and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or distillation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dibenzylamino)ethyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium or nickel catalysts.

    Halogenating Agents: Chlorine, bromine.

Major Products Formed

    Oxidation Products: Quinones, oxidized derivatives.

    Reduction Products: Amines.

    Substitution Products: Halogenated aniline derivatives.

Mechanism of Action

The mechanism of action of 4-[2-(Dibenzylamino)ethyl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Dibenzylamino)ethyl]aniline is unique due to the presence of the dibenzylamino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[2-(dibenzylamino)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2/c23-22-13-11-19(12-14-22)15-16-24(17-20-7-3-1-4-8-20)18-21-9-5-2-6-10-21/h1-14H,15-18,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRBNXQDRQLECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCC2=CC=C(C=C2)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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